molecular formula C20H19NO2 B1619982 Ethyl 2-methyl-4,5-diphenyl-1H-pyrrole-3-carboxylate CAS No. 3274-64-4

Ethyl 2-methyl-4,5-diphenyl-1H-pyrrole-3-carboxylate

Cat. No. B1619982
CAS RN: 3274-64-4
M. Wt: 305.4 g/mol
InChI Key: ABPDNHZRNOLJJN-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4,5-diphenyl-1H-pyrrole-3-carboxylate is a chemical compound . It belongs to the class of compounds known as pyrroles, which are considered as a potential source of biologically active compounds . Pyrrole containing analogs are found in many natural products and are known to have diverse biological properties .

Scientific Research Applications

Synthesis and Chemical Reactivity

Ethyl 2-methyl-4,5-diphenyl-1H-pyrrole-3-carboxylate plays a crucial role in synthetic chemistry, particularly in the formation of complex molecules through annulation processes and as a carboxyl-protecting group. It has been utilized in:

  • Annulation Reactions : The compound has been used as a key intermediate in phosphine-catalyzed [4 + 2] annulation reactions, leading to the synthesis of highly functionalized tetrahydropyridines, showcasing its utility in constructing complex nitrogen-containing heterocycles with high regioselectivity and diastereoselectivities (Zhu, Lan, & Kwon, 2003).

  • Carboxyl-Protecting Group : It has also been explored as a novel carboxyl-protecting group in peptide chemistry, demonstrating the versatility of ethyl 2-methyl-4,5-diphenyl-1H-pyrrole-3-carboxylate derivatives in the synthesis and protection of amino acids or peptides (Chantreux, Gamet, Jacquier, & Verducci, 1984).

Heterocyclic Chemistry

The application of ethyl 2-methyl-4,5-diphenyl-1H-pyrrole-3-carboxylate extends to heterocyclic chemistry, where it serves as a precursor for the synthesis of various heterocyclic compounds:

Supramolecular Chemistry

The structural and supramolecular aspects of ethyl 2-methyl-4,5-diphenyl-1H-pyrrole-3-carboxylate derivatives have also been a subject of interest:

  • Supramolecular Aggregation : Studies have been conducted on polysubstituted pyridines derived from ethyl 2-methyl-4,5-diphenyl-1H-pyrrole-3-carboxylate, focusing on their supramolecular aggregation through various intermolecular interactions such as C-H...O, C-H...F, and C-H...π interactions (Suresh, Kumar, Perumal, Mostad, & Natarajan, 2007).

properties

IUPAC Name

ethyl 2-methyl-4,5-diphenyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-3-23-20(22)17-14(2)21-19(16-12-8-5-9-13-16)18(17)15-10-6-4-7-11-15/h4-13,21H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPDNHZRNOLJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00291451
Record name Ethyl 2-methyl-4,5-diphenyl-1H-pyrrole-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-4,5-diphenyl-1H-pyrrole-3-carboxylate

CAS RN

3274-64-4
Record name Ethyl 2-methyl-4,5-diphenyl-1H-pyrrole-3-carboxylate
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Record name Ethyl 2-methyl-4,5-diphenyl-1H-pyrrole-3-carboxylate
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Record name ETHYL 4,5-DIPHENYL-2-METHYL-3-PYRROLECARBOXYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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